molecular formula C14H18N2O2 B13930315 5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine

5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B13930315
M. Wt: 246.30 g/mol
InChI Key: RIEPFHCITXCZKD-UHFFFAOYSA-N
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Description

5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyridine ring fused with a pyrrole ring, and an ethoxy group attached to a tetrahydro-2H-pyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-2H-pyran-2-yl)ethanol
  • 2-(Tetrahydro-2H-pyran-2-yl)ethoxyamine
  • 2-(Tetrahydro-2H-pyran-2-yl)ethoxyacetic acid

Uniqueness

What sets 5-(2-(Tetrahydro-2H-pyran-4-yl)ethoxy)-1H-pyrrolo[2,3-b]pyridine apart from similar compounds is its unique combination of the pyrrolo[2,3-b]pyridine core with the tetrahydro-2H-pyran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

5-[2-(oxan-4-yl)ethoxy]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H18N2O2/c1-5-15-14-12(1)9-13(10-16-14)18-8-4-11-2-6-17-7-3-11/h1,5,9-11H,2-4,6-8H2,(H,15,16)

InChI Key

RIEPFHCITXCZKD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCOC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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